2,4-Diiodopyrimidin-5-amine
Description
2,4-Diiodopyrimidin-5-amine (CAS 1201924-57-3) is a halogenated pyrimidine derivative characterized by iodine atoms at positions 2 and 4 of the pyrimidine ring and an amino group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Its synthesis typically involves iodination of precursor pyrimidines, though specific protocols are less documented compared to chloro- or fluoro-analogues.
Properties
Molecular Formula |
C4H3I2N3 |
|---|---|
Molecular Weight |
346.90 g/mol |
IUPAC Name |
2,4-diiodopyrimidin-5-amine |
InChI |
InChI=1S/C4H3I2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 |
InChI Key |
NYOKUDOQNJBYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2,4-diiodopyrimidin-5-amine and related pyrimidine derivatives are critical for understanding its applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Halogen vs. Alkyl/Methoxy Substitutions :
- Iodine substituents (as in 2,4-diiodo and 4,6-diiodo derivatives) enhance molecular weight and polarizability compared to chloro or methoxy groups. This impacts solubility and biological activity. For instance, iodine’s larger atomic radius facilitates halogen bonding, critical in protein-ligand interactions .
- Methyl and methoxy groups (e.g., in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) increase lipophilicity, improving membrane permeability in drug candidates .
Positional Isomerism :
- The placement of substituents significantly affects reactivity. For example, 5-iodopyrimidin-2-amine (iodine at position 5) exhibits distinct hydrogen-bonding patterns compared to this compound, altering its crystal packing and coordination chemistry .
Biological Activity :
- Chlorinated derivatives like 4,6-dichloro-2-methylpyrimidin-5-amine are precursors to antihypertensive agents, leveraging chlorine’s electronegativity for covalent interactions with biological targets .
- Iodinated pyrimidines, such as this compound, show promise in anticancer research due to their ability to disrupt DNA synthesis via halogen-mediated intercalation .
Safety and Handling :
- 4,6-Diiodopyrimidin-5-amine requires stringent safety protocols (e.g., artificial respiration if inhaled), highlighting the toxicity risks associated with diiodo compounds .
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